molecular formula C6H5BrN4 B13004078 6-Bromoimidazo[1,2-a]pyrimidin-3-amine

6-Bromoimidazo[1,2-a]pyrimidin-3-amine

Cat. No.: B13004078
M. Wt: 213.03 g/mol
InChI Key: GYJHLPWFPBVTOW-UHFFFAOYSA-N
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Description

6-Bromoimidazo[1,2-a]pyrimidin-3-amine is a heterocyclic compound that has garnered significant interest in the fields of organic chemistry and pharmaceutical research. This compound is characterized by its unique structure, which includes a bromine atom attached to the imidazo[1,2-a]pyrimidine core. The presence of the bromine atom enhances its reactivity and potential for various chemical transformations.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 6-Bromoimidazo[1,2-a]pyrimidin-3-amine typically involves the cyclization of appropriate precursors under specific conditions. One common method involves the reaction of α-bromoketones with 2-aminopyridines. This reaction proceeds through a tandem cyclization and bromination process, often facilitated by reagents such as tert-butyl hydroperoxide (TBHP) in ethyl acetate .

Industrial Production Methods: In an industrial setting, the production of this compound may involve scalable processes that ensure high yield and purity. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency of the synthesis. Additionally, the choice of solvents and catalysts plays a crucial role in the industrial production of this compound.

Chemical Reactions Analysis

Types of Reactions: 6-Bromoimidazo[1,2-a]pyrimidin-3-amine undergoes various chemical reactions, including:

    Substitution Reactions: The bromine atom can be substituted with other nucleophiles, leading to the formation of diverse derivatives.

    Oxidation and Reduction: The compound can participate in oxidation and reduction reactions, altering its electronic properties and reactivity.

    Cyclization Reactions: The imidazo[1,2-a]pyrimidine core can undergo further cyclization to form more complex structures.

Common Reagents and Conditions:

    Substitution Reactions: Reagents such as sodium hydride (NaH) and potassium carbonate (K2CO3) are commonly used.

    Oxidation: Oxidizing agents like hydrogen peroxide (H2O2) and TBHP are employed.

    Reduction: Reducing agents such as sodium borohydride (NaBH4) are utilized.

Major Products Formed: The major products formed from these reactions include various substituted imidazo[1,2-a]pyrimidines, which can be further functionalized for specific applications .

Scientific Research Applications

6-Bromoimidazo[1,2-a]pyrimidin-3-amine has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of 6-Bromoimidazo[1,2-a]pyrimidin-3-amine involves its interaction with specific molecular targets. The bromine atom enhances its binding affinity to certain enzymes and receptors, modulating their activity. The compound can inhibit or activate various biochemical pathways, leading to its observed biological effects. Detailed studies on its molecular targets and pathways are ongoing to fully elucidate its mechanism of action .

Comparison with Similar Compounds

    Imidazo[1,2-a]pyridine: Shares a similar core structure but lacks the bromine atom, resulting in different reactivity and applications.

    Imidazo[1,2-a]pyrimidine: Similar core structure but without the bromine substitution, affecting its chemical properties.

    6-Chloroimidazo[1,2-a]pyrimidin-3-amine:

Uniqueness: The bromine atom enhances its reactivity in substitution reactions and its binding affinity to biological targets, making it a valuable compound in various research fields .

Properties

Molecular Formula

C6H5BrN4

Molecular Weight

213.03 g/mol

IUPAC Name

6-bromoimidazo[1,2-a]pyrimidin-3-amine

InChI

InChI=1S/C6H5BrN4/c7-4-1-9-6-10-2-5(8)11(6)3-4/h1-3H,8H2

InChI Key

GYJHLPWFPBVTOW-UHFFFAOYSA-N

Canonical SMILES

C1=C(N2C=C(C=NC2=N1)Br)N

Origin of Product

United States

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